Benzyl N-(3,5-dinitrophenyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Contemporary Chemical Synthesis and Design
The carbamate group, structurally an amide-ester hybrid, is a cornerstone of modern organic and medicinal chemistry. chemicalbook.compharmaffiliates.com Its unique structural and electronic properties, including chemical stability and the capacity to engage in hydrogen bonding, make it a highly valuable functional group. chemicalbook.comnih.gov Carbamates are chemically more stable than amides to proteolysis and possess a conformational rigidity that is advantageous in drug design. chemicalbook.comnih.gov This stability arises from the resonance between the nitrogen lone pair and the carbonyl group, which imparts a lower rotational barrier around the C–N bond compared to amides. chemicalbook.com
In medicinal chemistry, the carbamate moiety is a well-established peptide bond surrogate, or isostere, used to enhance the metabolic stability of peptide-based drugs against enzymatic degradation by aminopeptidases. chemicalbook.compharmaffiliates.comnih.gov This substitution can also improve a drug's ability to permeate cellular membranes. nih.govscienceopen.com Furthermore, carbamates are widely employed as protecting groups for amines, most notably in peptide synthesis, due to their stability under various conditions and the availability of selective deprotection methods. chemicalbook.comwikipedia.org The versatility of the carbamate group allows for fine-tuning of a molecule's biological and pharmacokinetic properties by modifying the substituents at its nitrogen and oxygen termini. pharmaffiliates.com
Strategic Role of Nitroaryl and Benzyl (B1604629) Moieties in Complex Organic Architectures
The function and reactivity of a core molecule can be precisely modulated by the incorporation of specific substituents. The nitroaryl and benzyl groups are exemplary moieties used to impart desired characteristics in complex synthetic targets.
The nitroaryl group , particularly the dinitrophenyl moiety, serves as a powerful electron-withdrawing group in organic synthesis. sigmaaldrich.comsimsonpharma.com The presence of nitro groups on an aromatic ring significantly decreases the electron density of the ring system, which facilitates nucleophilic aromatic substitution. simsonpharma.com This strong electron-withdrawing effect also increases the acidity of protons on adjacent atoms, such as the N-H proton in an amine or carbamate. simsonpharma.combldpharm.com Nitroaromatic compounds are crucial intermediates and building blocks for a wide array of pharmaceuticals, dyes, and other functional materials. sigmaaldrich.com Their chemical reactivity allows for transformation into other valuable functional groups, most importantly the reduction of the nitro group to an amine, a fundamental reaction in synthetic chemistry. sigmaaldrich.comuantwerpen.be
The benzyl (Bn) group is one of the most common and robust protecting groups used in organic synthesis, especially for alcohols, carboxylic acids, and amines. pharmaffiliates.comsigmaaldrich.com It is typically installed by reacting the substrate with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. sigmaaldrich.com The benzyl group is valued for its stability across a wide range of acidic and basic conditions. sigmaaldrich.com Its primary method of removal is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst), a clean and efficient reaction that yields toluene (B28343) as a byproduct. wikipedia.org This specific cleavage condition allows for selective deprotection in the presence of other protecting groups that are sensitive to acids or bases, making it a strategic element in multistep synthesis. sigmaaldrich.com
Foundational Principles of Benzyl N-(3,5-dinitrophenyl)carbamate within Advanced Chemical Research Paradigms
This compound is a molecule that integrates the key features of its constituent parts: the benzyl protecting group, the carbamate linker, and the electron-deficient 3,5-dinitrophenyl system. While not a commonly cited compound itself, its structure is representative of a class of reagents designed for specific applications in chemical research.
The synthesis of this compound can be inferred from standard methods for carbamate formation. A likely route involves the reaction of 3,5-dinitroaniline (B184610) with benzyl chloroformate. This reaction combines the nucleophilic dinitro-substituted amine with the electrophilic chloroformate to form the carbamate C-N bond.
The foundational principle of this compound in a research context lies in the profound electronic influence of the 3,5-dinitrophenyl group on the carbamate functionality. The two strongly electron-withdrawing nitro groups significantly increase the acidity of the carbamate N-H proton. This property could be exploited in studies of proton transfer, hydrogen bonding, or in the synthesis of novel molecular assemblies where a tunable acidic site is required. The dinitrophenyl group also acts as a chromophore, which can be useful for spectroscopic analysis.
Structurally, based on analogues like phenyl N-(3,5-dinitrophenyl)carbamate, the nitro groups are expected to be nearly coplanar with the benzene (B151609) ring to which they are attached. The molecule provides a rigid and electronically defined framework where the benzyl group acts as a stable, yet removable, cap. This allows the dinitrophenylamino moiety to be revealed under specific reductive conditions (hydrogenolysis), making this compound a potential precursor for introducing the 3,5-dinitrophenylamino group in advanced synthetic applications.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₁₄H₁₁N₃O₆ | 317.26 | Not assigned | Combines benzyl protecting group with highly electron-deficient dinitrophenyl moiety. |
| Benzyl Carbamate | C₈H₉NO₂ | 151.16 | 621-84-1 | Parent benzyl-protected carbamate. chemicalbook.comwikipedia.org |
| 3,5-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 618-87-1 | Electron-deficient aniline (B41778) precursor. |
| Benzyl (4-nitrophenyl)carbamate | C₁₄H₁₂N₂O₄ | 272.26 | 53821-12-8 | A related structure with a single nitro group. nih.gov |
Table 2: Functional Roles of Moieties in this compound
| Moiety | Chemical Structure | Primary Role in the Compound |
| Carbamate | -NH-C(=O)O- | Stable chemical linker; site of electronic modification. chemicalbook.compharmaffiliates.com |
| 3,5-Dinitrophenyl | C₆H₃(NO₂)₂- | Powerful electron-withdrawing group; enhances acidity of N-H proton. sigmaaldrich.comsimsonpharma.com |
| Benzyl | C₆H₅CH₂- | Robust, chemically stable protecting group for the carbamate oxygen, removable by hydrogenolysis. pharmaffiliates.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1415920-03-4 |
|---|---|
Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
benzyl N-(3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C14H11N3O6/c18-14(23-9-10-4-2-1-3-5-10)15-11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) |
InChI Key |
VYYKHWQOOSYCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Route Development
Strategies for Carbamate (B1207046) Bond Formation in Dinitrophenyl-Substituted Compounds
The construction of the carbamate bond in highly substituted and electronically deactivated systems like the target compound has been approached through several innovative strategies that move away from traditional hazardous reagents.
Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022). Modern synthetic chemistry emphasizes the development of safer, more environmentally benign alternatives. thieme-connect.com Green approaches for carbamate synthesis focus on using non-toxic reagents and improving atom economy.
One prominent phosgene-free route is the use of carbon dioxide (CO₂) as a C1 building block. uantwerpen.be In a three-component coupling reaction, an amine, CO₂, and an alkyl halide can be combined to form carbamates under mild conditions, often catalyzed by a base like cesium carbonate. organic-chemistry.org For the target compound, this would involve the reaction of 3,5-dinitroaniline (B184610), carbon dioxide, and benzyl (B1604629) bromide. Another green method utilizes urea (B33335) as an eco-friendly carbonyl source, which can react with alcohols in the presence of a suitable catalyst to yield primary carbamates. organic-chemistry.orgthieme-connect.com
Transcarbamoylation, where a carbamate group is transferred from a donor molecule like methyl carbamate or phenyl carbamate to an alcohol, is another important green strategy. organic-chemistry.orgorganic-chemistry.org This method, often catalyzed by tin compounds, avoids toxic starting materials and can proceed with high functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. youtube.com While classic MCRs like the Ugi or Passerini reactions produce more complex adducts, the principles can be applied to carbamate synthesis. nih.govyoutube.com
A three-component coupling of an amine (3,5-dinitroaniline), a carbonyl source (like CO₂), and an electrophile (benzyl halide) represents a convergent MCR-type approach to carbamates. organic-chemistry.org This strategy streamlines the synthesis into a single step, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org The development of MCRs for carbamate formation is an active area of research, aiming to simplify synthetic pathways to these important functional groups. nih.gov
Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based methods. acs.orgacs.org These reactions are often performed solvent-free or with minimal solvent (liquid-assisted grinding), reducing environmental impact.
A notable mechanochemical method for carbamate synthesis employs 1,1′-carbonyldiimidazole (CDI) as a safe and solid carbonylating agent. acs.org The reaction typically proceeds in two steps within the same pot: first, the alcohol (benzyl alcohol) reacts with CDI to form a carbamoyl-imidazole intermediate. Subsequently, the amine (3,5-dinitroaniline) is added and milled, leading to the final carbamate product in high yields under mild conditions and with reduced reaction times compared to solution-phase synthesis. acs.orgacs.org
| Feature | Mechanochemical Synthesis | Conventional Solution Synthesis |
|---|---|---|
| Solvent | Solvent-free or minimal solvent acs.org | Requires organic solvents |
| Activation | Enhanced reactivity without external activation acs.org | Often requires heating or catalysts |
| Reagents | Utilizes solid, stable reagents like CDI acs.org | May use hazardous reagents like phosgene derivatives |
| Purification | Often requires minimal purification acs.org | Typically requires chromatographic purification |
Catalysis offers a powerful means to form carbamate bonds with high efficiency and under mild conditions. Various transition metals have been successfully employed for this transformation.
Tin-catalyzed: Tin catalysts, such as dibutyltin (B87310) maleate, are effective for transcarbamoylation reactions. organic-chemistry.org In this process, an alcohol (benzyl alcohol) reacts with a carbamate donor, like phenyl carbamate or the more economical methyl carbamate, in the presence of the tin catalyst to yield the desired carbamate. organic-chemistry.orgorganic-chemistry.org This method is noted for its experimental simplicity, use of air-stable reagents, and broad functional-group tolerance. thieme-connect.comorganic-chemistry.org
Palladium-catalyzed: Palladium catalysis provides a versatile route to N-aryl carbamates. organic-chemistry.org One common strategy involves the cross-coupling of an aryl halide or triflate (e.g., 1-chloro-3,5-dinitrobenzene) with sodium cyanate. The resulting aryl isocyanate intermediate is trapped in situ with an alcohol (benzyl alcohol) to furnish the carbamate. organic-chemistry.orgmit.edu This approach is compatible with a wide range of functional groups. organic-chemistry.org Another Pd-catalyzed method is the oxidative carbonylation of an amine and an alcohol. researchgate.net
Indium Triflate Catalysis: Indium(III) triflate (In(OTf)₃) has emerged as a highly effective catalyst for various organic transformations, including carbamate synthesis. organic-chemistry.orgthieme-connect.comasu.edunih.gov It can catalyze the reaction between alcohols and urea, providing a green and efficient route to primary carbamates. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild conditions, and the catalyst can often be recovered and reused. organic-chemistry.org Indium catalysts are also effective in reactions using chloroformates, requiring only catalytic amounts for high yields. elsevierpure.comnih.gov
Rhodium-catalyzed Nitrene Transfer: Rhodium catalysts are well-known for mediating nitrene transfer reactions, which can be applied to the synthesis of N-functionalized compounds. organic-chemistry.orgacs.orgsnnu.edu.cn In this context, a pre-formed carbamate can act as a nitrene precursor. For example, rhodium-catalyzed intramolecular C-H amination of carbamates can lead to the formation of oxazolidinones. snnu.edu.cn While this is not a direct synthesis of the target compound, it showcases the reactivity of the carbamate N-H bond under rhodium catalysis for creating new N-C bonds. nih.govnih.gov
| Catalyst System | Reactants for Target Synthesis | Key Features | Reference |
|---|---|---|---|
| Tin (e.g., Dibutyltin maleate) | Benzyl alcohol + Phenyl carbamate | Mild, high functional group tolerance, inexpensive reagents. | thieme-connect.comorganic-chemistry.org |
| Palladium (e.g., Pd(OAc)₂) | 1-Chloro-3,5-dinitrobenzene + NaOCN + Benzyl alcohol | Versatile, broad substrate scope, in-situ isocyanate formation. | organic-chemistry.orgmit.edu |
| Indium (e.g., In(OTf)₃) | Benzyl alcohol + Urea | Green (uses urea), mild conditions, catalyst is recoverable. | organic-chemistry.orgthieme-connect.com |
| Rhodium (e.g., Rh₂(OAc)₄) | (Involves transfer from a carbamate) | Enables nitrene transfer for C-N bond formation. | organic-chemistry.orgacs.org |
A widely used and reliable method for carbamate synthesis involves a two-step sequence using an activated carbonate. p-Nitrophenyl chloroformate is a common reagent for this purpose. sigmaaldrich.comresearchgate.net In the first step, benzyl alcohol is treated with p-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) to form benzyl p-nitrophenyl carbonate. researchgate.net This activated carbonate is a stable intermediate that can be readily isolated. nih.gov In the second step, this intermediate reacts with 3,5-dinitroaniline. The p-nitrophenoxide is an excellent leaving group, facilitating the nucleophilic attack by the amine to form the desired Benzyl N-(3,5-dinitrophenyl)carbamate with high efficiency. researchgate.netnih.gov
Precursor Synthesis and Functional Group Transformations Relevant to the 3,5-Dinitrophenyl Moiety
The primary precursor for the target molecule is 3,5-dinitroaniline. This compound is typically prepared via the nitration of aniline (B41778), though this can lead to mixtures of isomers. chembk.com A more controlled synthesis involves the Curtius rearrangement of 3,5-dinitrobenzoyl azide (B81097), which is prepared from 3,5-dinitrobenzoyl chloride. The azide is heated in sulfuric acid to induce rearrangement and hydrolysis to 3,5-dinitroaniline. prepchem.com
Functional group transformations on the 3,5-dinitrophenyl ring are also relevant. For instance, nucleophilic aromatic substitution (SNAr) can be performed on 1,3,5-trinitrobenzene (B165232). Reaction with sodium methoxide (B1231860) yields 3,5-dinitroanisole, which could potentially be converted to the aniline. orgsyn.org Furthermore, in compounds like 3,5-dinitrodiphenyl sulfone, one of the nitro groups can be selectively replaced by various nucleophiles. researchgate.net Such transformations highlight the high reactivity of the dinitrophenyl system and offer alternative routes to introduce the necessary amine functionality for carbamate synthesis. The synthesis of various 3,5-dinitrophenyl-containing heterocycles often starts from 3,5-dinitrobenzoic acid, which is converted to its methyl ester and then to 3,5-dinitrobenzohydrazide, a versatile intermediate. nih.gov
Preparation of 3,5-Dinitrobenzohydrazide and Related Intermediates
The journey towards this compound commences with the synthesis of the foundational 3,5-dinitrophenyl core. A primary and crucial intermediate in many synthetic routes is 3,5-dinitrobenzoic acid. This compound is typically prepared through the nitration of benzoic acid. The reaction involves treating benzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid. organic-chemistry.org The strong acidic environment facilitates the electrophilic aromatic substitution, directing the nitro groups to the meta positions relative to the carboxylic acid group.
From 3,5-dinitrobenzoic acid, a key derivative, 3,5-dinitrobenzohydrazide, can be synthesized. This is often achieved through a two-step process. First, the 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride. This transformation can be accomplished using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. mdpi.commit.edu Subsequently, the 3,5-dinitrobenzoyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) to yield 3,5-dinitrobenzohydrazide. researchgate.net
Another critical intermediate that can be derived from 3,5-dinitrobenzoic acid is 3,5-dinitrobenzoyl azide. This azide is a pivotal precursor for the Curtius rearrangement, a key reaction for generating the isocyanate functionality necessary for carbamate formation. chemspider.comrdd.edu.iq The synthesis of 3,5-dinitrobenzoyl azide can be achieved by treating 3,5-dinitrobenzoyl chloride with sodium azide. Alternatively, 3,5-dinitrobenzoic acid can be reacted with sodium azide in the presence of an activating agent and an acid. mit.edu
A related and important intermediate is 3,5-dinitroaniline. This can be synthesized from 3,5-dinitrobenzoic acid via the Curtius rearrangement of the corresponding 3,5-dinitrobenzoyl azide. nih.gov The azide, upon heating in the presence of an acid, rearranges to form 3,5-dinitrophenyl isocyanate, which is then hydrolyzed to yield 3,5-dinitroaniline. nih.gov
Table 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
| Reactants | Reagents | Temperature (°C) | Yield (%) | Reference |
| Benzoic acid | Fuming nitric acid, Concentrated sulfuric acid | 70-90 | 54-58 | organic-chemistry.org |
Modification and Derivatization of Nitroaromatic Systems
The modification of the nitroaromatic system, specifically the conversion of the carboxylic acid group of 3,5-dinitrobenzoic acid into a group suitable for coupling with the benzyl moiety, is a critical phase of the synthesis. The most common and efficient strategy involves the generation of 3,5-dinitrophenyl isocyanate.
The Curtius rearrangement is a powerful and widely employed method for this transformation. chemspider.comrdd.edu.iqnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide, in this case, 3,5-dinitrobenzoyl azide, to yield the corresponding isocyanate with the loss of nitrogen gas. chemspider.comnih.gov The rearrangement proceeds through a concerted mechanism, ensuring the retention of the aromatic ring's substitution pattern. chemspider.comrdd.edu.iq The resulting 3,5-dinitrophenyl isocyanate is a highly reactive electrophile, primed for reaction with nucleophiles like alcohols. mdpi.com
An alternative, though less common for this specific transformation, would be the Hofmann rearrangement. This reaction typically involves the treatment of a primary amide with a halogen (like bromine) in the presence of a strong base to yield an isocyanate. nih.gov In this context, 3,5-dinitrobenzamide (B1662146) could potentially be converted to 3,5-dinitrophenyl isocyanate.
Another approach to generate the isocyanate is through the phosgenation of 3,5-dinitroaniline. This method, while effective, involves the use of highly toxic phosgene or its safer alternatives, such as triphosgene.
The choice of method for generating the 3,5-dinitrophenyl isocyanate depends on factors such as the availability of starting materials, reaction conditions, and safety considerations. The Curtius rearrangement, starting from the readily accessible 3,5-dinitrobenzoic acid, presents a reliable and frequently utilized pathway. chemspider.comnih.gov
Table 2: Generation of 3,5-Dinitrophenyl Isocyanate via Curtius Rearrangement
| Starting Material | Key Intermediate | Reaction | Product | Reference |
| 3,5-Dinitrobenzoic Acid | 3,5-Dinitrobenzoyl Azide | Thermal Decomposition | 3,5-Dinitrophenyl Isocyanate | chemspider.comrdd.edu.iqnih.gov |
Benzyl Moiety Integration Strategies
The final stage in the synthesis of this compound is the introduction of the benzyl group. This is typically achieved by reacting the electrophilic 3,5-dinitrophenyl isocyanate with the nucleophilic benzyl alcohol. mdpi.com The oxygen atom of the hydroxyl group in benzyl alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage.
The reaction is generally carried out in an inert solvent to facilitate the interaction between the reactants. The choice of solvent can influence the reaction rate. While the reaction can proceed without a catalyst, it is often accelerated by the use of a base or an organometallic catalyst. organic-chemistry.org Tertiary amines are commonly used as basic catalysts. organic-chemistry.org
An alternative, though less direct, method for benzyl moiety integration involves the use of benzyl chloroformate. In this scenario, 3,5-dinitroaniline would be reacted with benzyl chloroformate in the presence of a base. The base deprotonates the aniline, increasing its nucleophilicity, and the resulting anion attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride and forming the carbamate.
Table 3: Formation of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 3,5-Dinitrophenyl isocyanate | Benzyl alcohol | This compound | Nucleophilic addition | mdpi.com |
| 3,5-Dinitroaniline | Benzyl chloroformate | This compound | Nucleophilic acyl substitution |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of this compound is generally straightforward in terms of selectivity, primarily due to the nature of the reactants and the key reaction steps.
Chemoselectivity: The primary consideration for chemoselectivity arises in the reaction between 3,5-dinitrophenyl isocyanate and benzyl alcohol. Isocyanates are highly reactive towards a variety of nucleophiles, including water and amines. mdpi.com Therefore, the reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate to the corresponding amine (3,5-dinitroaniline) and the formation of a symmetrical urea by-product. If benzylamine (B48309) were present as an impurity in the benzyl alcohol, the formation of a urea derivative would compete with the desired carbamate formation. The reaction of the isocyanate with the alcohol is generally favored, but careful control of the reaction environment is necessary to ensure high chemoselectivity.
Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Both the 3,5-dinitrophenyl moiety and the benzyl group are achiral. Therefore, stereoselectivity is not a consideration in this particular synthesis.
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzyl (B1604629) group and the dinitrophenyl ring.
Benzyl Protons: The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear as a singlet around 5.2-5.4 ppm. The five protons of the phenyl ring of the benzyl group would typically resonate in the aromatic region, between 7.3 and 7.5 ppm, likely as a complex multiplet.
Dinitrophenyl Protons: The dinitrophenyl ring has two types of protons. The proton at the C4 position (H-4), situated between the two nitro groups, is expected to be the most deshielded and appear as a triplet at approximately 9.1-9.2 ppm. The two equivalent protons at the C2 and C6 positions (H-2, H-6) would likely appear as a doublet around 8.6-8.8 ppm.
Carbamate (B1207046) Proton: The N-H proton of the carbamate linkage is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. It would likely appear in the region of 9.5-11.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate group is expected to have a chemical shift in the range of 152-155 ppm.
Benzyl Carbons: The methylene carbon (-CH₂-) of the benzyl group would likely appear around 67-69 ppm. The aromatic carbons of the benzyl ring would resonate in the typical aromatic region of 127-136 ppm.
Dinitrophenyl Carbons: The carbons of the dinitrophenyl ring are expected to be significantly influenced by the electron-withdrawing nitro groups. The carbon atoms bearing the nitro groups (C-3, C-5) would be highly deshielded, appearing around 148-150 ppm. The C-1 carbon, attached to the nitrogen of the carbamate, would also be in the aromatic region, likely around 140-142 ppm. The C-2, C-6, and C-4 carbons would appear in the 115-125 ppm range.
Advanced Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. For Benzyl N-(3,5-dinitrophenyl)carbamate (C₁₄H₁₁N₃O₆), the expected exact mass is approximately 317.06 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern in the mass spectrum would likely show characteristic losses:
Loss of the benzyl group (C₇H₇•, 91 Da) to give a fragment corresponding to the 3,5-dinitrophenylcarbamate ion.
Loss of CO₂ (44 Da) from the carbamate linkage.
Cleavage of the C-O bond to generate the benzyl cation (C₇H₇⁺, 91 Da), which is typically a very stable and prominent peak.
Fragments corresponding to the dinitrophenylamine moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3400 | Amide/Carbamate N-H stretching vibration, likely a sharp to medium peak. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl and dinitrophenyl rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds of the methylene group. |
| C=O Stretch (Carbonyl) | 1700 - 1750 | A strong absorption band characteristic of the carbamate carbonyl group. |
| N-O Stretch (Nitro) | 1520 - 1560 (asymmetric) 1340 - 1380 (symmetric) | Strong, characteristic stretching vibrations of the two nitro groups. |
| C-O Stretch | 1200 - 1300 | Stretching vibration of the ester-like C-O bond in the carbamate. |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While a crystal structure for this compound itself is not available in the cited literature, the crystal structure of the closely related compound, Phenyl N-(3,5-dinitrophenyl)carbamate , provides significant insights into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
In the crystal structure of the analogous phenyl N-(3,5-dinitrophenyl)carbamate, the molecules are linked by intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov The carbamate N-H group acts as a hydrogen bond donor, while one of the oxygen atoms of a nitro group from an adjacent molecule acts as the acceptor. This interaction forms chains of molecules within the crystal lattice. It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding patterns, which are a dominant feature in the crystal packing of carbamates. Additionally, C-H···π interactions between the aromatic rings of neighboring molecules may further stabilize the crystal structure.
Conformational Analysis in the Crystalline State
The conformation of carbamates is of interest, particularly the dihedral angles between the planar groups. In phenyl N-(3,5-dinitrophenyl)carbamate, the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 76.2 (1)°. researchgate.netnih.gov The carbamate group itself is relatively planar but is twisted out of the plane of the dinitrophenyl ring.
For this compound, the presence of the flexible methylene spacer (-CH₂-) would allow for a greater degree of conformational freedom compared to the directly bonded phenyl analog. The dihedral angle between the benzyl ring and the dinitrophenyl ring would be influenced by the packing forces within the crystal. It is anticipated that the molecule would adopt a conformation that maximizes favorable intermolecular interactions while minimizing steric hindrance.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Carbamate (B1207046) Linkage under Diverse Reaction Conditions
The carbamate bond in Benzyl (B1604629) N-(3,5-dinitrophenyl)carbamate is subject to cleavage and transformation reactions, with its stability being a key area of investigation.
The cleavage of carbamates is a critical reaction in organic synthesis, particularly in the context of protecting group chemistry. organic-chemistry.org The stability of the carbamate linkage in Benzyl N-(3,5-dinitrophenyl)carbamate is significantly influenced by the strongly electron-withdrawing 3,5-dinitrophenyl group. This group enhances the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack.
Cleavage can proceed through several mechanisms depending on the reaction conditions:
Basic Hydrolysis: Under basic conditions, hydroxide (B78521) ions can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Collapse of this intermediate results in the cleavage of the carbamate to yield benzyl alcohol, 3,5-dinitroaniline (B184610), and carbon dioxide.
Acidic Hydrolysis: In acidic media, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. The subsequent cleavage yields the same primary products.
Reductive Cleavage: Certain reductive conditions can also cleave the carbamate linkage. For instance, methods developed for electron-poor benzyl carbamates, such as using Samarium(II) iodide (SmI2) in the presence of triethylamine (B128534) and water, could be applicable for selective cleavage. rsc.org
Nucleophilic Cleavage: Strong nucleophiles can directly attack the carbamoyl carbon. Reagents like diethylenetriamine (B155796) have been shown to be effective for the direct, uncatalyzed cleavage of unactivated carbamates and may be applicable here. organic-chemistry.org
The presence of the dinitrophenyl group generally decreases the stability of the carbamate towards nucleophilic attack compared to unsubstituted or electron-rich aryl carbamates. However, the C–N bond in benzylamines can also be cleaved under specific oxidative electrochemical conditions, a process that could potentially be relevant for related carbamate structures. mdpi.comnih.gov
Transcarbamoylation is a process where the carbamoyl group is transferred from one alcohol or amine to another. This reaction is of significant interest, for example, in the recycling of polyurethanes. researchgate.net For this compound, a transcarbamoylation reaction would involve the reaction with an alcohol (alcoholysis) or an amine (aminolysis) to form a new carbamate and release benzyl alcohol.
The reaction is typically base-catalyzed. nih.gov Studies on model aromatic carbamates have shown that strong bases like potassium tert-butoxide (t-BuOK) are highly effective. researchgate.netnih.gov The reaction involves the deprotonation of the nucleophile (e.g., an alcohol), which then attacks the electrophilic carbonyl carbon of the carbamate.
| Entry | Base | Equivalents of Base per Urethane Group | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| 1 | KOH | 2 | 65 | - | 45 (Yield) | nih.gov |
| 2 | NaOH | 2 | 65 | - | 35 (Yield) | nih.gov |
| 3 | LiOH | 2 | 65 | - | 25 (Yield) | nih.gov |
| 4 | t-BuOK | 2 | 65 | 8 | 80 (Yield) | nih.gov |
| 5 | TBD | 2 | 65 | 8 | 79 (Yield) | nih.gov |
| 6 | DBU | 2 | 65 | - | 55 (Yield) | nih.gov |
| 7 | Et3N | 2 | 65 | - | <5 (Yield) | nih.gov |
This table presents data from optimization studies on a model aromatic dicarbamate, Dibutyl(methylenebis(4,1-phenylene))dicarbamate, which serves as a proxy for the reactivity of aromatic carbamates like this compound under transcarbamoylation conditions. nih.gov
The efficiency of the transcarbamoylation is highly dependent on the choice of base, solvent, and temperature. nih.govdoi.org The strong electron-withdrawing effect of the 3,5-dinitrophenyl group in the target molecule would likely facilitate this reaction compared to less activated carbamates.
Transformations Involving the 3,5-Dinitrophenyl Group
The 3,5-dinitrophenyl group is a key reactive site in the molecule, primarily due to the strong electron-withdrawing nature of the two nitro groups. wikipedia.org
The presence of two nitro groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. masterorganicchemistry.com While the nitro groups are in the meta position relative to each other, they are ortho and para to the other positions on the ring, activating them for substitution.
In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com In the case of this compound, the carbamate group itself is not a typical leaving group for SNAr. Instead, SNAr reactions are more commonly observed on related compounds like 1-halo-3,5-dinitrobenzenes or 1,3,5-trinitrobenzene (B165232). researchgate.netresearchgate.net For instance, studies on 1,3,5-trinitrobenzene show that nucleophiles like azoles can displace a nitro group. researchgate.net Similarly, reactions of 1,4-dinitrobenzene (B86053) with carbanions have been studied in the gas phase. researchgate.net
The mechanism proceeds in two steps:
Addition: The nucleophile attacks an unsubstituted carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). masterorganicchemistry.comresearchgate.net
Elimination: A leaving group (often a halide or, in some cases, a nitro group) is expelled, and the aromaticity of the ring is restored. wikipedia.org
The rate of SNAr reactions is significantly accelerated by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com
The nitro groups of the 3,5-dinitrophenyl moiety are readily reduced under various conditions to afford a range of nitrogen-containing functional groups, most commonly amines. wikipedia.org The reduction of polynitro compounds can be controlled to achieve selective reduction of one or both nitro groups. stackexchange.comscispace.com
Common reducing agents and their typical outcomes include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine) typically reduces both nitro groups to amino groups, yielding Benzyl N-(3,5-diaminophenyl)carbamate. scispace.com
Metal/Acid Systems: Reagents like Tin (Sn) in hydrochloric acid (HCl) or Zinc (Zn) in ammonium (B1175870) chloride (NH₄Cl) are classic conditions for the reduction of nitroarenes to anilines. scispace.com
Sulfide Reagents: Sodium or ammonium sulfides (the Zinin reduction) can be used for the selective reduction of one nitro group in a dinitro compound. stackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com
| Reagent System | Substrate Example | Product | Selectivity | Reference |
| Zn/NH₄Cl | 1,3-Dinitrobenzene | m-Nitroaniline | Selective reduction of one NO₂ group | scispace.com |
| Hydrazine (B178648)/Pd-C | 1,3-Dinitrobenzene | m-Phenylenediamine | Reduction of both NO₂ groups | scispace.com |
| Sn/HCl | 1,3-Dinitrobenzene | m-Phenylenediamine | Reduction of both NO₂ groups | scispace.com |
| Na₂Sₓ | Substituted dinitrobenzenes | Monoamino derivative | Preferential reduction of the least hindered NO₂ group | stackexchange.com |
Beyond reduction to amines, more complex redox reactions have been observed. In some systems, aromatic nitro groups can participate in intramolecular redox reactions, leading to cleavage of the aryl-nitrogen bond, although this is rare. rsc.orgrsc.org
Photochemical Reactions and Photolabile Derivatives
The photochemistry of carbamates and nitroaromatic compounds suggests that this compound may exhibit photoreactivity. Nitroaromatic compounds are well-known chromophores that can absorb UV-Vis light. The photochemistry of some N-aryl carbamates has been studied, indicating pathways like the photo-Fries rearrangement or cleavage. nih.gov
Carbamates incorporating specific nitro-containing moieties, such as the 7-nitroindolinyl group, have been developed as photolabile protecting groups. nih.gov Upon photolysis, these compounds release the protected alcohol or amine. The mechanism for these photolabile carbamates often involves the rapid generation of an intermediate that subsequently decarboxylates to release the free product. nih.gov
While specific photochemical studies on this compound are not widely reported, the presence of the dinitrophenyl group suggests potential for photoreactivity. Irradiation could lead to:
Excitation of the nitroaromatic system, potentially leading to cleavage of the carbamate N-C(O) or O-CH₂ bond.
Intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, followed by rearrangement or cleavage.
Development as a photolabile precursor, where light triggers the release of benzyl alcohol or a derivative of 3,5-dinitroaniline.
The rate-limiting step in the release of alcohols from some photolabile carbamates has been identified as the decarboxylation of a photogenerated intermediate, which can be a slow process. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are employed to understand the fundamental electronic properties and reactivity of Benzyl (B1604629) N-(3,5-dinitrophenyl)carbamate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For Benzyl N-(3,5-dinitrophenyl)carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netorientjchem.org
These studies also allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis can be performed to identify electron-rich and electron-deficient regions of the molecule. orientjchem.org This mapping helps predict sites susceptible to electrophilic and nucleophilic attack, offering insights into potential reaction mechanisms. researchgate.netorientjchem.org
| Computational Parameter | Derived Information | Significance |
| Geometry Optimization | Predicts stable 3D structure, bond lengths, and angles. | Provides the foundational low-energy structure for all other calculations. |
| HOMO/LUMO Energies | Determines the energy of the frontier molecular orbitals. | The HOMO-LUMO gap indicates chemical reactivity and stability. nih.gov |
| MEP Surface | Maps electrostatic potential onto the electron density surface. | Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions. orientjchem.org |
| Mulliken/NBO Charges | Calculates the partial charge on each atom. | Helps in understanding the charge distribution and polarity of the molecule. |
The flexibility of this compound arises from the rotational freedom around several single bonds, particularly those connecting the benzyl group, the carbamate (B1207046) linker, and the dinitrophenyl ring. Computational methods can map the conformational energy landscape by systematically rotating these bonds and calculating the corresponding energy, revealing low-energy conformers and the transition states that separate them.
Experimental crystal structure data from closely related compounds, such as phenyl N-(3,5-dinitrophenyl)carbamate, provide a valuable reference for these computational studies. nih.govresearchgate.net In these related structures, significant twisting is observed between the planes of the aromatic rings and the carbamate group. nih.gov For example, in phenyl N-(3,5-dinitrophenyl)carbamate, the two aromatic rings are inclined to one another by 76.2 (1)°. nih.gov The carbamate group is also twisted relative to the dinitrophenyl ring, with C—N—C—O torsion angles reported to be around 168.91 (13)°. nih.gov Theoretical calculations for the benzyl derivative would explore how the addition of the methylene (B1212753) bridge influences these preferred dihedral and torsion angles.
Tautomerism is another aspect that can be investigated. For nitro-aromatic compounds, the potential for tautomerization to an aci-nitro form exists, often as a transient intermediate in photochemical reactions. researchgate.net Quantum mechanical calculations can determine the relative energies of the standard nitro form and its corresponding aci-nitro tautomer, typically revealing the nitro form to be significantly more stable in the ground state. researchgate.net
| Structural Feature | Related Compound Example | Significance for Modeling |
| Dihedral angle (Ring-Ring) | 76.19 (8)° in phenyl N-(3,5-dinitrophenyl)carbamate nih.govresearchgate.net | Defines the overall spatial arrangement and steric profile of the molecule. |
| Torsion angle (C-N-C-O) | 168.91 (13)° in phenyl N-(3,5-dinitrophenyl)carbamate nih.gov | Determines the orientation of the carbamate linker relative to the aromatic systems. |
| Tautomerism | Potential for aci-nitro intermediate formation researchgate.net | QM calculations can quantify the energy barrier and stability of different tautomeric forms. |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov In these simulations, this compound is treated as the ligand, and its conformational flexibility is explored within the binding site of a target macromolecule. The primary output is a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov This process helps to hypothesize the mechanism of action by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net
The structure of this compound features bulky aromatic groups that impose significant steric constraints on its binding. The large volume occupied by the benzyl and dinitrophenyl moieties limits the range of accessible binding pockets and the orientations the molecule can adopt within them. Molecular docking simulations explicitly model these steric factors, identifying poses where the ligand fits snugly into the active site and penalizing those that result in atomic clashes.
Studies on related molecular systems have shown that enantioselectivity and binding affinity can increase with the steric bulk of substituents up to an optimal point, after which further size increases lead to steric hindrance and a decrease in affinity. nih.gov Docking studies can rationalize these relationships by visualizing how the molecule's size and shape complement the topology of the target's binding site, revealing which orientations are productive for binding and which are prevented by steric clashes.
Structure-Activity Relationship (SAR) Elucidation using Computational Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov For a set of analogues of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. mdpi.com
In this process, the molecules are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to derive a correlation between variations in these fields and the observed biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure—such as adding bulky groups, hydrogen bond donors, or acceptors—are predicted to enhance or diminish activity. mdpi.com This provides a rational basis for designing new, more potent compounds and understanding the mechanism of action for a class of molecules. nih.gov The statistical robustness of a QSAR model is typically validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. DFT calculations are particularly effective for predicting vibrational frequencies. orientjchem.org The calculated harmonic frequencies can be used to simulate the infrared (IR) spectrum of this compound. researchgate.net
Although calculated frequencies are often systematically higher than experimental ones, a scaling factor can be applied to achieve strong agreement. orientjchem.org This comparison aids in the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum, confirming the presence of key functional groups like C=O (carbamate), N-H (carbamate), and N-O (nitro groups). This synergy between theoretical prediction and experimental measurement provides a comprehensive characterization of the molecule's vibrational properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl N-(3,5-dinitrophenyl)carbamate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3,5-dinitroaniline with benzyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of aniline to chloroformate), reaction temperature (0–5°C to minimize side reactions), and solvent choice (dry dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm aromatic protons (δ 8.5–9.0 ppm for dinitrophenyl groups) and carbamate linkages (δ 155–160 ppm for carbonyl).
- IR : Stretching vibrations at ~1700 cm (C=O) and ~1520/1340 cm (NO).
- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly verifying the planarity of the dinitrophenyl moiety .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard data for this specific compound, general precautions for nitroaromatics apply:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Avoid inhalation/contact; work in a fume hood.
- Store in airtight containers away from reducing agents (risk of exothermic decomposition). Emergency measures: Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How do computational methods (DFT/HF) predict the electronic properties of this compound, and how do these align with experimental data?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-311G++(d,p) level (Gaussian or ORCA). Calculate HOMO-LUMO gaps to assess reactivity (expected low gap due to electron-withdrawing nitro groups).
- Validation : Compare vibrational frequencies (IR/Raman) and NMR chemical shifts with experimental data. A high correlation coefficient (R > 0.97) confirms reliability. Discrepancies may arise from solvent effects or crystal packing not modeled in simulations .
Q. What strategies resolve contradictions between theoretical and experimental dipole moments or charge distributions?
- Methodological Answer :
- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT) to account for polarization effects.
- Crystal Environment : Use periodic boundary conditions (VASP or CRYSTAL) to simulate solid-state interactions. For example, dipole moment deviations >10% may indicate strong intermolecular hydrogen bonding in crystals, absent in gas-phase calculations .
Q. How can the compound’s reactivity in nucleophilic aromatic substitution (SNAr) be systematically studied?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with amines/thiols via HPLC or H NMR. Vary substituents on the nucleophile to assess steric/electronic effects.
- Activation Parameters : Use Eyring analysis (variable-temperature kinetics) to determine ΔH and ΔS. Nitro groups at 3,5-positions enhance para-directed SNAr due to −M effects .
Q. What analytical techniques are most effective in characterizing byproducts or degradation products of this compound?
- Methodological Answer :
- LC-HRMS : Identify trace byproducts (e.g., hydrolyzed carbamate or nitro-reduced derivatives) with ppm-level mass accuracy.
- Tandem MS/MS : Fragment ions confirm structural motifs (e.g., loss of NO groups at 46 Da).
- Thermogravimetric Analysis (TGA) : Detect thermal decomposition thresholds (>200°C typical for nitroaromatics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
